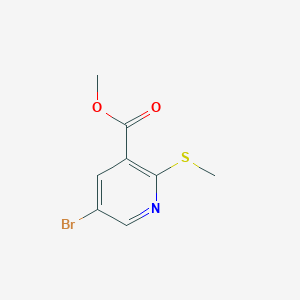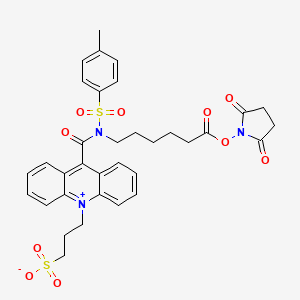![molecular formula C7H6ClN3 B1428737 4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶 CAS No. 871024-38-3](/img/structure/B1428737.png)
4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶
概述
描述
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C₇H₆ClN₃ . It is a purine analog that has been shown to inhibit the growth of bacteria by binding to the enzyme DNA gyrase . It has been found to be effective against Staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be represented by the InChI code 1S/C7H6ClN3/c1-4-6(8)11-5-3-9-2-7(5)10-4/h2-3H,1H3 (InChI key: ZGJDDWOXVGDTSP-UHFFFAOYSA-N) . The molecular weight of this compound is 153.57 .Chemical Reactions Analysis
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against Staphylococcus and Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .科学研究应用
合成和抗增殖活性
研究已经证明了从4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶衍生的化合物的合成和抗增殖活性。这些化合物对细胞生长具有抑制作用,特别是4-氨基和4-(羟基氨基)-5-卤代衍生物,在体外对L1210细胞表现出显著的抗增殖活性(Pudlo et al., 1990)。
潜在的抗菌剂
已经探索了4-氯吡咯并[2,3-d]嘧啶作为潜在抗菌剂的可能性。从4-氯吡咯并[2,3-d]嘧啶合成的新颖衍生物进行了生物筛选研究,表明在抗菌药物领域具有潜在应用(Dave & Shah, 2002)。
抗病毒活性
4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶的某些衍生物表现出抗病毒活性。例如,特定化合物对人类巨细胞病毒和单纯疱疹病毒1型显示出轻微活性,尽管它们的活性与细胞毒性没有明显区分(Saxena et al., 1988)。
新型杂环系统的合成
4-氯-5-甲基-5H-吡咯并[2,3-d]嘧啶用于合成新型杂环系统。这些化合物在新药物和材料开发中具有潜在应用(Zinchenko et al., 2018)。
抗增殖剂的开发
吡咯并[3,2-d]嘧啶,如4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶,已被广泛研究作为潜在的抗增殖剂的引物化合物。这些研究侧重于修改嘧啶环并研究这些修饰的生物效应(Cawrse et al., 2019)。
安全和危害
属性
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZMRESPNIJBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731966 | |
| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
871024-38-3 | |
| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

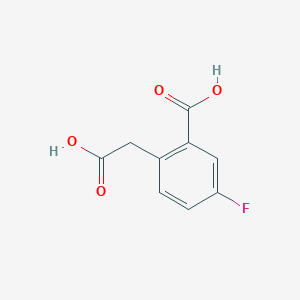
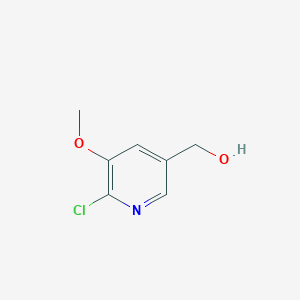
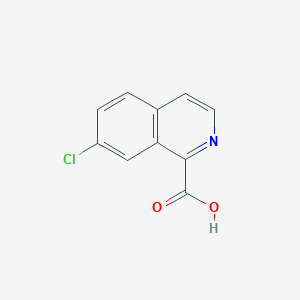
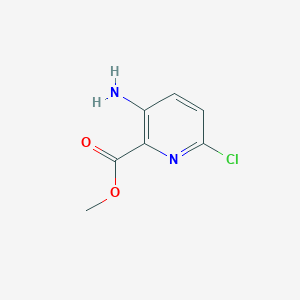
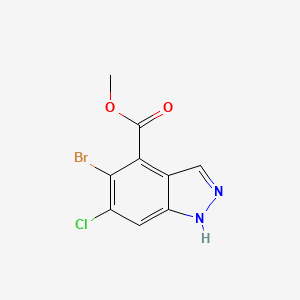
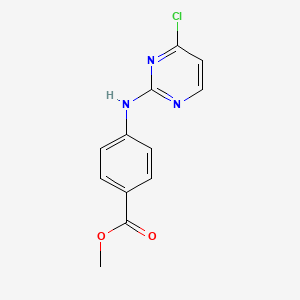
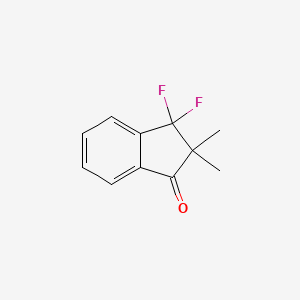
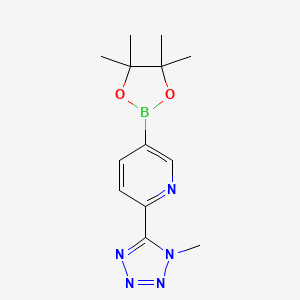
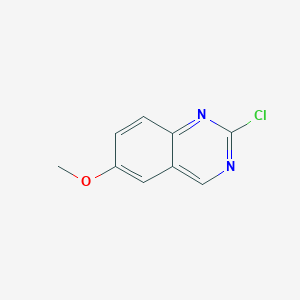
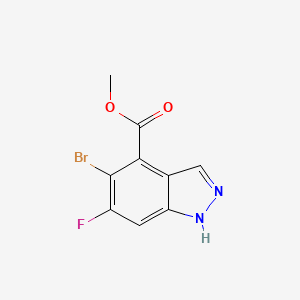
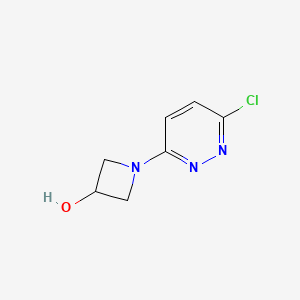
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
